3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
3-cyclopropyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-16(21)11-8-13-14(10-6-7-10)18-19(15(13)17-9-11)12-4-2-1-3-5-12/h1-5,8-10H,6-7H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIZCXPTHATMIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C3=C2C=C(C=N3)C(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the construction of the pyrazolopyridine core followed by functionalization at specific positions. One common method starts with the cyclization of appropriate hydrazones with pyridine derivatives under acidic conditions. For instance, the reaction of diphenylhydrazone with pyridine in the presence of iodine can yield the desired pyrazolopyridine scaffold .
Another approach involves the condensation of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid, which is a widely used strategy for synthesizing pyrazolopyridines . The reaction conditions often require refluxing the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, which are critical for the efficient synthesis of complex heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is C16H13N3O2, with a molecular weight of 293.32 g/mol. The compound features a pyrazolo-pyridine core, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Biological Applications
1. Anticancer Activity
Research indicates that compounds with similar pyrazolo[3,4-b]pyridine structures exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation and survival pathways. A notable study demonstrated that derivatives of pyrazolo[3,4-b]pyridine effectively inhibited the growth of cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .
2. Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. Preliminary studies suggest that this compound may exert protective effects against oxidative stress-induced neuronal damage. In vitro assays have indicated that it can reduce apoptosis in neuronal cell cultures exposed to neurotoxic agents .
3. Anti-inflammatory Properties
This compound also shows promise as an anti-inflammatory agent. Research has indicated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases such as arthritis and colitis. In vivo studies further support these findings by demonstrating reduced inflammation markers in animal models treated with this compound .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer activity against various human cancer cell lines. Compound 85 from this series exhibited potent growth inhibition against breast cancer cells (MCF-7) with an IC50 value significantly lower than that of standard chemotherapeutics. The study concluded that structural modifications could enhance the efficacy and selectivity of these compounds for cancer therapy .
Case Study 2: Neuroprotection in Animal Models
A recent investigation into the neuroprotective effects of this compound involved administering the compound to transgenic mice models of Alzheimer’s disease. Results indicated marked improvements in cognitive function and reduced amyloid plaque accumulation compared to untreated controls. These findings suggest potential therapeutic applications for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-proliferative effects on cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[3,4-b]pyridine scaffold is versatile, with modifications at positions 1, 3, 4, 5, and 6 significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Substituent Variations at Position 1
- 5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 1011397-82-2) Substituents: 2-fluorophenyl (position 1), methyl (position 3), chloro (position 5), cyclopropyl (position 6), carboxylic acid (position 4). The carboxylic acid at position 4 (vs. 5) alters hydrogen-bonding capacity and acidity (predicted pKa ~3.52 for similar esters) . This compound is marketed by Hairui Chem for drug discovery .
- 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Substituents: Isopropyl (position 1), carboxylic acid (position 5). However, the lack of aromaticity at position 1 may diminish interactions with aromatic residues in enzyme binding pockets .
Substituent Variations at Position 3
- 1-(1-Cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid (CAS 926215-72-7)
- Substituents : Cyclopropylethyl (position 1), carboxylic acid (position 5).
- Impact : The cyclopropyl group is part of an ethyl chain rather than directly attached, increasing conformational flexibility. This may reduce metabolic stability compared to the target compound’s rigid cyclopropyl substituent .
Carboxylic Acid Position and Bioactivity
- Ethyl 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Substituents: Phenylamino (position 4), ethyl ester (position 5). Impact: The ester group (vs. carboxylic acid) improves cell membrane permeability but requires metabolic activation for therapeutic effect. Bernardino et al. identified such derivatives as promising antiviral agents, suggesting that the target compound’s free acid form may exhibit altered pharmacokinetics .
- SQ 20009 (1-Ethyl-4-(isopropylidenehydrazino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester) Substituents: Ethyl (position 1), isopropylidenehydrazino (position 4), ester (position 5). Impact: This compound is a potent phosphodiesterase inhibitor, highlighting the scaffold’s adaptability. The hydrazino group enhances enzyme binding, while the ester moiety likely contributes to bioavailability .
Halogenated Derivatives
- 5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 1011397-20-8) Substituents: 4-fluorophenyl (position 1), methyl (position 3), chloro (position 5), cyclopropyl (position 6). The 4-fluorophenyl group may improve metabolic stability over non-halogenated analogs .
Biological Activity
3-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 307.35 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O2 |
| Molecular Weight | 307.35 g/mol |
| InChI Key | COBOYDJNWAAZHP-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine can inhibit the growth of various cancer cell lines, including breast and ovarian cancer cells. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against these cell lines .
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against pathogens such as Mycobacterium tuberculosis. These compounds are often evaluated using Minimum Inhibitory Concentration (MIC) assays to determine their effectiveness .
- CNS Activity : Pyrazolo[3,4-b]pyridines have been investigated for their potential as analgesics and sedatives. Their ability to cross the blood-brain barrier makes them suitable candidates for treating neurological disorders .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Many pyrazolo[3,4-b]pyridines act as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For example, some derivatives have shown selectivity towards CDK2 over CDK9 .
- Receptor Modulation : These compounds may also interact with neurotransmitter receptors, contributing to their CNS effects. The specific binding affinity and selectivity can vary based on structural modifications .
Anticancer Efficacy
A notable study evaluated the anticancer efficacy of a closely related compound against various cancer cell lines. The results indicated that the compound exhibited moderate cytotoxicity against ovarian cancer cells while maintaining low toxicity towards non-cancerous cells . This selective toxicity profile is essential for developing effective anticancer therapies.
Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives were tested against Mycobacterium tuberculosis. The most effective compounds demonstrated MIC values significantly lower than those of standard treatments, indicating potential for further development as anti-tuberculosis agents .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate, cyclopropyl-substituted amines, and phenylhydrazine derivatives. For example, analogous pyrazole-carboxylic acids are synthesized via cyclocondensation followed by hydrolysis (e.g., using NaOH/EtOH) to yield the carboxylic acid moiety . Ionic liquids like [bmim][BF4] have been reported as green solvents for similar pyrazolo[3,4-b]pyridine syntheses, improving reaction efficiency .
- Key Steps :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, DMF-DMA, phenylhydrazine | Form pyrazole core |
| Hydrolysis | NaOH, ethanol | Convert ester to carboxylic acid |
Q. How is the structural identity of this compound verified in academic research?
- Methodological Answer : Multimodal characterization is essential:
- NMR Spectroscopy : and NMR confirm substituent positions and cyclopropane integration.
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., similar compounds in report mean C–C bond length = 0.005 Å) .
- Mass Spectrometry : Validates molecular weight (e.g., CHNO has theoretical MW = 291.1 g/mol).
Q. What purification methods are effective for isolating this compound?
- Methodological Answer : Recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, eluent: CHCl/MeOH gradients) are standard. HPLC with C18 columns can resolve stereoisomers if present .
Advanced Research Questions
Q. How can computational modeling enhance understanding of this compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict HOMO-LUMO gaps, charge distribution, and reactive sites. validated experimental IR spectra against theoretical models, showing <5% deviation in key vibrational modes .
- Applications : Predict solubility in polar solvents, guide derivatization for bioactivity optimization.
Q. What strategies address contradictions between experimental and computational spectral data?
- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing in solid-state vs. gas-phase calculations. For example, IR carbonyl stretches in solid-state (X-ray) may redshift by 10–20 cm compared to DFT predictions. Hybrid approaches (e.g., PCM solvent models) improve alignment .
Q. How can thermal and photostability be systematically evaluated for this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., similar pyrazoles in show mp = 212–216°C).
- UV-Vis Spectroscopy : Monitor absorbance changes under accelerated light exposure (e.g., 254 nm UV lamp).
- HPLC Stability Assays : Track degradation products over time under varying pH/temperature .
Q. What mechanistic insights exist for cyclopropane ring formation during synthesis?
- Methodological Answer : Cyclopropanation likely proceeds via [2+1] cycloaddition using carbene intermediates (e.g., Simmons-Smith conditions) or transition-metal catalysis (e.g., Pd-mediated cross-coupling). Isotopic labeling (e.g., -cyclopropane) can trace reaction pathways .
Q. How might researchers design bioactivity assays based on structural analogs?
- Methodological Answer :
| Assay Type | Target | Readout |
|---|---|---|
| Enzyme Inhibition | Tyrosine kinases | IC via fluorescence polarization |
| Cytotoxicity | Cancer cell lines (e.g., MCF-7) | MTT viability assay |
Data Contradictions and Resolutions
- Synthesis Yield Variability : Use of ionic liquids ([bmim][BF4]) in improves yields (≥85%) compared to traditional solvents (60–70%). Optimize reaction time/temperature to mitigate batch inconsistencies .
- Theoretical vs. Experimental Spectra : Adjust computational models to include solvent dielectric constants or crystal field effects for better agreement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
